

Tanespimycin IC50 Values for HSP90 Inhibition

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Compound Focus: Tanespimycin

CAS No.: 75747-14-7

Cat. No.: S544540

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Context	IC50 Value	Description / Assay Type
Cell-Free Assay	5 nM [1] [2] [3]	Inhibition of purified native Hsp90 protein binding in a biochemical assay [1].
Tumor Cell Lines	Varies by cell line	The table below details the range of cellular IC50 values.

Cellular Activity in Cancer Cell Lines

Tanespimycin demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines. The following table lists representative IC50 values (the concentration that inhibits 50% of cell growth) from high-throughput screens [2].

Cell Line	Cancer Type	IC50 (µM)	Cell Line	Cancer Type	IC50 (µM)
A549	Lung	0.000303	NCI-N87	Gastric	0.02593
IST-MEL1	Melanoma	0.000407	HT-29	Colon	0.06919
BT-474	Breast	0.045	K562	Leukemia	0.15 [1]
HeLa	Cervical	0.2 [1]	HepG2	Liver	0.32 [1]

Experimental Protocols for Key Assays

The methodologies for determining the core biochemical and cellular activity data are as follows.

Biochemical Kinase Assay (HSP90 Binding IC50) [1]

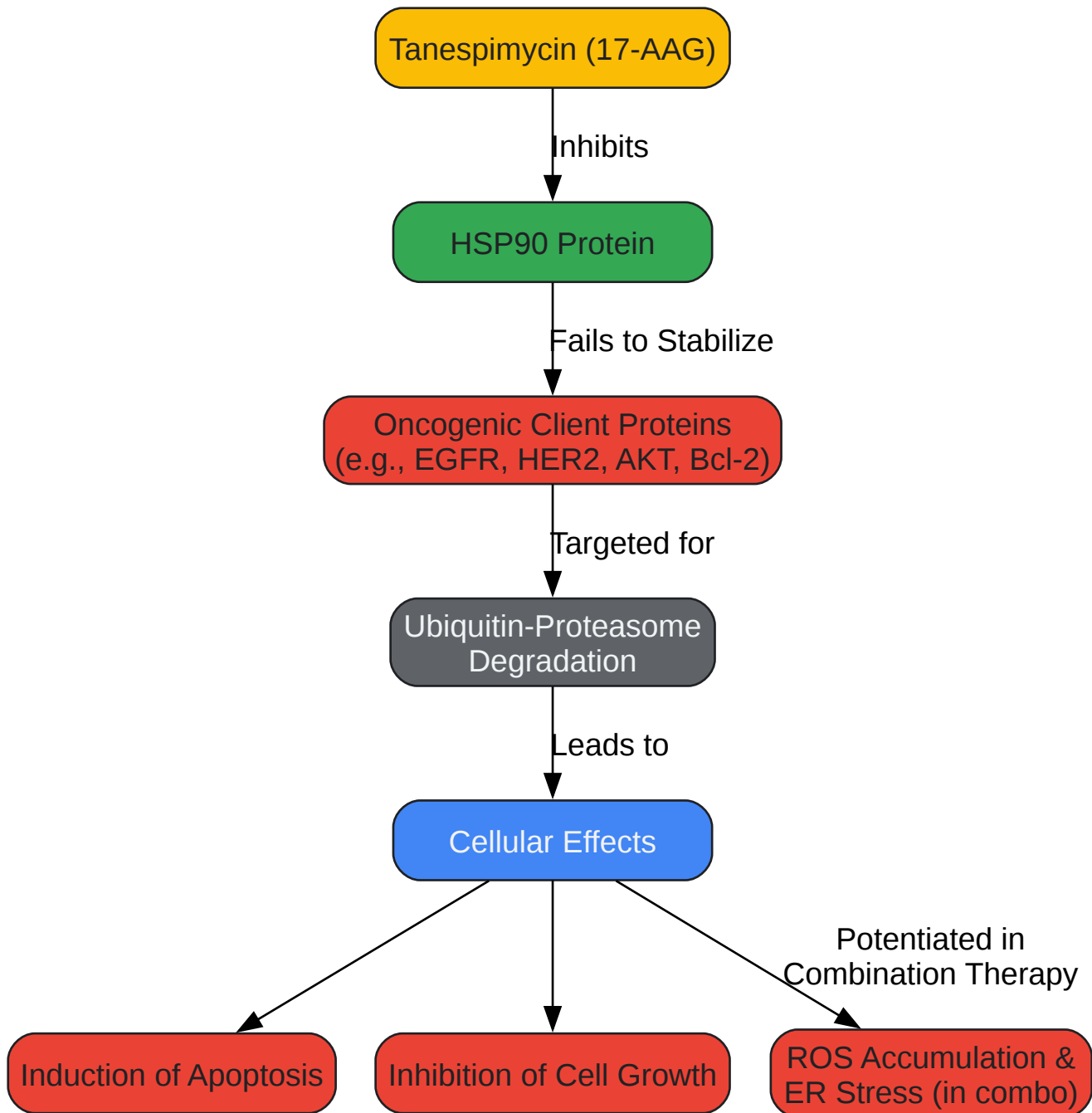
- **Procedure:** Purified native Hsp90 protein or cell lysates in lysis buffer were incubated with or without **Tanespimycin** for 30 minutes at 4°C.
- **Measurement:** The mixture was then incubated with biotin-geldanamycin (biotin-GM) linked to streptavidin magnetic beads. After removing the unbound supernatant and washing the beads, the samples were analyzed by SDS-PAGE and Western blot.
- **Analysis:** Bands were quantified, and the IC50 was calculated as the concentration causing half-maximal inhibition of Hsp90 binding to biotin-GM.

Cell Viability/Proliferation Assay (Cellular IC50) [1]

- **Cell Seeding:** Cells were seeded in 96-well plates at 2,000 cells per well and cultured for 24 hours.
- **Drug Treatment:** Increasing concentrations of **Tanespimycin** were added and incubated for 5 days.
- **Viability Measurement:** The viable cell number was determined using a colorimetric cell proliferation assay (e.g., MTT or SRB assay). The percentage of viable cells was calculated relative to untreated controls.
- **Analysis:** The IC50 was defined as the drug concentration that resulted in a 50% reduction in viable cell number.

Mechanism of Action and Signaling Pathways

Tanespimycin inhibits HSP90's ATPase activity, disrupting its chaperone function and leading to the proteasomal degradation of client oncoproteins [4]. This action simultaneously impacts multiple oncogenic signaling pathways. The diagram below illustrates this mechanism and the subsequent cellular effects.



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> **Tanespimycin** inhibits HSP90, leading to the degradation of client oncoproteins and multiple anti-cancer effects.

Research Context and Combination Strategies

- **Clinical Development Status:** **Tanespimycin** has reached **Phase 3** clinical trials [2]. It has been evaluated for various cancers, including multiple myeloma, breast cancer, and thyroid cancer [5].
- **Overcoming Resistance:** A key challenge is acquired resistance. Studies show that resistance to **Tanespimycin** can arise from reduced expression or activity of the enzyme **NQO1** [6]. This resistance can be overcome by using structurally unrelated HSP90 inhibitors [6].
- **Synergistic Combinations:** Recent research highlights the potential of combining **Tanespimycin** with other agents. For example, co-treatment with **B-AP15** (a deubiquitinase inhibitor) shows synergistic anti-tumor effects in lung cancer cells by inducing ROS-mediated endoplasmic reticulum stress and activation of the JNK pathway [5] [7].

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